molecular formula C7H8F2N2O2 B180701 ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 151733-96-9

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B180701
CAS No.: 151733-96-9
M. Wt: 190.15 g/mol
InChI Key: XTHPZTBDQIWSFA-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a difluoromethyl group into the pyrazole ring enhances the compound’s physicochemical and biological properties, making it a valuable molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of ethyl pyrazole-4-carboxylate with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for scalability, safety, and cost-effectiveness. The use of bench-stable crystalline solid reagents, such as XtalFluor-M®, has been highlighted as an important advancement in industrial difluoromethylation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .

Mechanism of Action

The mechanism of action of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of microbial enzymes, leading to its antifungal and antibacterial effects . Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes more effectively, enhancing its bioavailability .

Properties

IUPAC Name

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)4-3-10-11-5(4)6(8)9/h3,6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHPZTBDQIWSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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